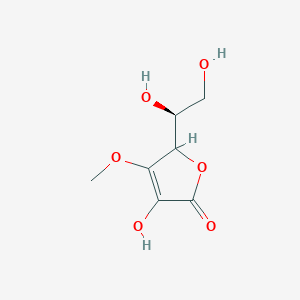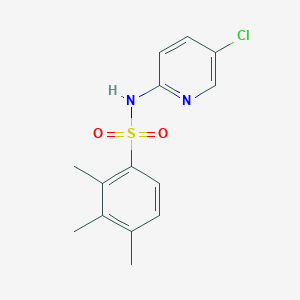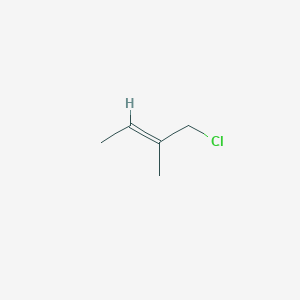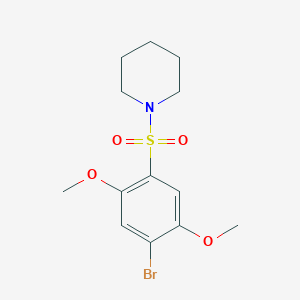
Ethyl(iodo)-lambda~2~-germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(iodo)-lambda~2~-germane, also known as ethylgermanium iodide, is a chemical compound that contains germanium, iodine, and carbon. It is a colorless liquid that is used in scientific research for its unique properties. Ethylgermanium iodide has been studied for its potential applications in organic synthesis, catalysis, and as a precursor for the production of other germanium-containing compounds.
Mecanismo De Acción
The mechanism of action of Ethyl(iodo)-lambda~2~-germaneum iodide is not fully understood, but it is believed to involve the transfer of germanium atoms or groups to other molecules. This transfer can lead to the formation of new chemical bonds and the production of new compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Ethyl(iodo)-lambda~2~-germaneum iodide. However, it has been shown to have low toxicity and is not considered to be harmful to humans or animals at low concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethylgermanium iodide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other germanium-containing compounds. However, it has some limitations, including its low solubility in certain solvents and its reactivity with air and moisture.
Direcciones Futuras
There are several potential future directions for research on Ethyl(iodo)-lambda~2~-germaneum iodide. One area of interest is its potential use as a catalyst in the production of other germanium-containing compounds. Additionally, its potential applications in organic synthesis and catalysis could be further explored. Further research could also investigate its potential use in biomedical applications, such as drug delivery or imaging.
Métodos De Síntesis
Ethylgermanium iodide can be synthesized through the reaction of germanium powder with iodine and ethyl iodide in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures. The resulting product is then purified through distillation or other methods to obtain a high-purity sample.
Aplicaciones Científicas De Investigación
Ethylgermanium iodide has been studied for its potential applications in organic synthesis and catalysis. It has been shown to be an effective reagent for the synthesis of various organic compounds, including alkenes, ketones, and esters. Additionally, it has been used as a catalyst in the synthesis of other germanium-containing compounds, such as germanium oxide and germanium carbide.
Propiedades
Número CAS |
14275-26-4 |
|---|---|
Fórmula molecular |
Cr2CuO4 |
Peso molecular |
228.6 g/mol |
InChI |
InChI=1S/C2H5GeI/c1-2-3-4/h2H2,1H3 |
Clave InChI |
ZLBVNFVZGYHPGX-UHFFFAOYSA-N |
SMILES |
CC[Ge]I |
SMILES canónico |
CC[Ge]I |
Sinónimos |
Ethyliodogermane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















